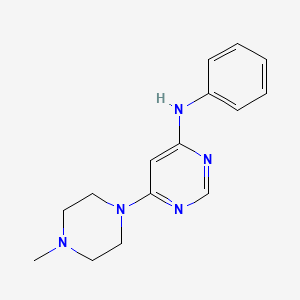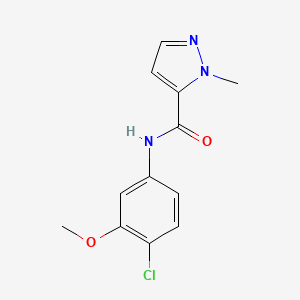
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine is a chemical compound that has gained significant interest in scientific research for its potential applications in various fields. This compound is commonly referred to as MP-8, and it belongs to the class of pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of MP-8 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, MP-8 has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibition of PARP activity can lead to the accumulation of DNA damage and ultimately cell death, making MP-8 a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
MP-8 has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, MP-8 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors in animal models, and reduce inflammation in various disease models. MP-8 has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MP-8 for use in lab experiments is its high potency and selectivity for certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various disease processes. However, one limitation of MP-8 is its relatively high cost compared to other compounds, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MP-8. One potential direction is the development of more potent and selective analogs of MP-8 for use in drug development. Another potential direction is the investigation of MP-8's potential as an imaging agent for various disease processes. Additionally, further research is needed to fully understand the mechanism of action of MP-8 and its potential applications in various disease models.
Métodos De Síntesis
The synthesis of MP-8 involves the reaction of 4-aminopyrimidine with N-phenylpiperazine in the presence of a suitable catalyst. The reaction yields MP-8 as a white crystalline solid, which can be purified using various methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
MP-8 has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MP-8 is in medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. MP-8 has also been studied as a potential imaging agent for use in diagnostic imaging techniques such as positron emission tomography (PET).
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)15-11-14(16-12-17-15)18-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYROKYCVQDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)

![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)

![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)

![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)